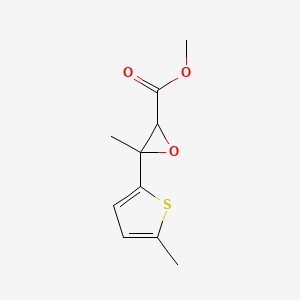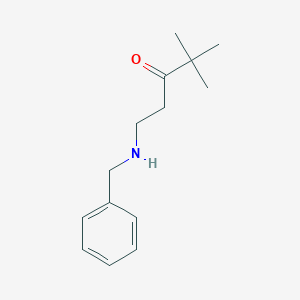![molecular formula C15H15FN2O2 B13202606 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with a molecular formula of C15H15FN2O2 This compound is characterized by the presence of a fluoro-substituted phenyl ring, a piperidinone ring, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with piperidin-2-one under specific conditions to form the intermediate product. This intermediate is then reacted with a suitable nitrile source to yield the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production methods may involve scaling up the laboratory procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. Industrial production also focuses on ensuring the safety and environmental compliance of the processes involved .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The fluoro-substituted phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluoro-substituted phenyl derivatives and piperidinone-containing molecules. Examples are:
- 3-[1-(2-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
- 3-[1-(2-Fluoro-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile .
Uniqueness
What sets 3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile apart is its specific substitution pattern on the phenyl ring and the presence of both a piperidinone and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C15H15FN2O2 |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
3-[1-(2-fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H15FN2O2/c1-10-4-2-6-12(14(10)16)18-9-3-5-11(15(18)20)13(19)7-8-17/h2,4,6,11H,3,5,7,9H2,1H3 |
Clave InChI |
ORRNFKKRXSGOTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N2CCCC(C2=O)C(=O)CC#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




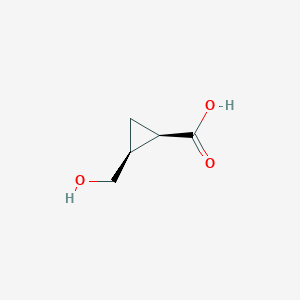
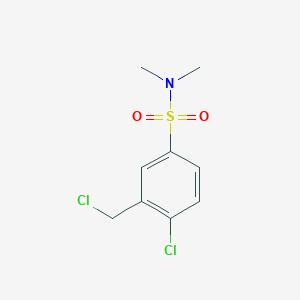
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
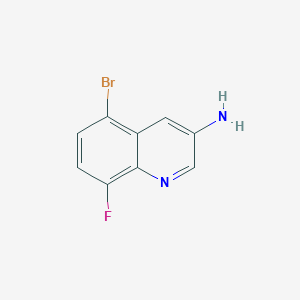
![Methyl (3S)-2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13202561.png)
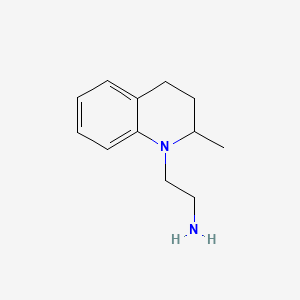
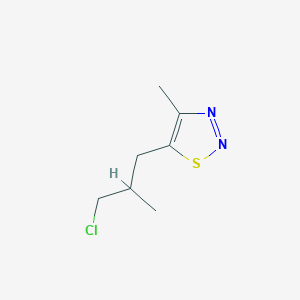
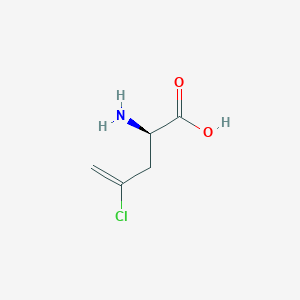

![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
